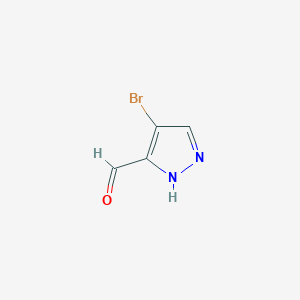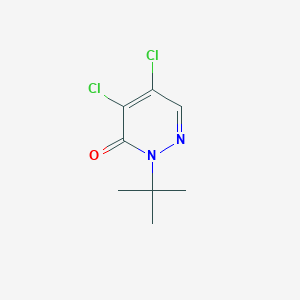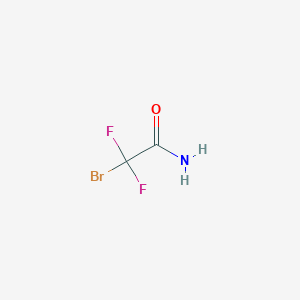
2-Amino-6-(trifluoromethylthio)benzothiazole
Übersicht
Beschreibung
Benzothiazole derivatives, including 2-amino-6-(trifluoromethylthio)benzothiazole, have garnered significant interest due to their diverse biological and pharmaceutical properties. These compounds have been studied extensively for their antitumor activities, with several studies highlighting their selective cytotoxicity towards various human cancer cell lines . The antitumor mechanism of benzothiazoles is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of active metabolites that can induce cell death .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various methods, including the Suzuki cross-coupling reactions, which have been used to produce 2-amino-6-arylbenzothiazoles with potent biological activities . Additionally, the Jacobsen cyclization of precursor thiobenzanilides has been employed to create mono- and difluorinated 2-(4-aminophenyl)benzothiazoles . Another synthetic approach involves the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile to form 2-trifluoromethyl benzothiazoles .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole nucleus, which can be substituted with various functional groups to modulate the compound's biological activity and physicochemical properties. For instance, the introduction of fluorine atoms and amino acid conjugation has been used to overcome limitations posed by drug lipophilicity and to improve water solubility . The structural modifications also influence the compound's ability to induce cytochrome P450 enzymes, which is crucial for its antitumor activity .
Chemical Reactions Analysis
Benzothiazole derivatives undergo metabolic transformations that are central to their mode of action. The metabolism typically involves N-oxidation and N-acetylation, leading to the generation of cytotoxic electrophilic species . However, some metabolic pathways result in the formation of inactive metabolites, which can be blocked by structural modifications such as fluorination . The ability to undergo specific metabolic reactions is a key determinant of the compound's selective toxicity towards cancer cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups, for example, can enhance the compound's lipophilicity and metabolic stability . The presence of halogen substituents, such as fluorine, can also affect the compound's reactivity and its interaction with biological targets . Water solubility is a critical property for the pharmacokinetics of these compounds, and strategies such as amino acid conjugation have been employed to improve this aspect .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
2-Amino-6-(trifluoromethylthio)benzothiazole and its derivatives have shown significant promise in antitumor research. Several studies have focused on the synthesis and evaluation of these compounds for their antitumor properties. For instance, Bradshaw et al. (2002) investigated the use of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, revealing their potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1, suggesting their potential suitability for clinical evaluation (Bradshaw et al., 2002). Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, noting their potent cytotoxic effects against sensitive human breast cancer cell lines (Hutchinson et al., 2001).
Corrosion Inhibition
Research by Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their study found that these inhibitors offer stability and high inhibition efficiencies against steel corrosion, highlighting their potential application in protecting metals from corrosion (Hu et al., 2016).
Antiparasitic Activity
Delmas et al. (2002) researched the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. They found significant antiproliferative activity towards these parasites, indicating the potential of benzothiazole derivatives in antiparasitic treatments (Delmas et al., 2002).
Neuroprotective Agents
A study by Anzini et al. (2010) synthesized amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole. These compounds showed promising results as neuroprotective agents in models of brain disease, suggesting their potential use in treating neurological disorders (Anzini et al., 2010).
Antibacterial and Antifungal Activities
Chavan and Pai (2007) investigated the synthesis of N-substituted-3-chloro-2-azetidinones and their antibacterial and antifungal activities. Their findings indicated good to moderate antibacterial activity against various microorganisms, demonstrating the potential of benzothiazole derivatives in antimicrobial treatments (Chavan & Pai, 2007).
Eigenschaften
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRVVEXJMLEKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371053 | |
| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethylthio)benzothiazole | |
CAS RN |
326-45-4 | |
| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

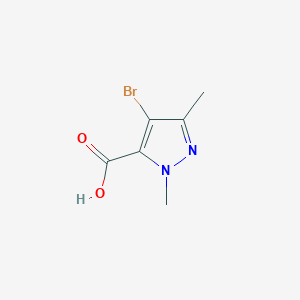
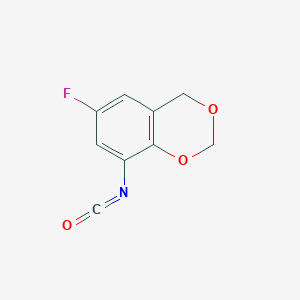

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)



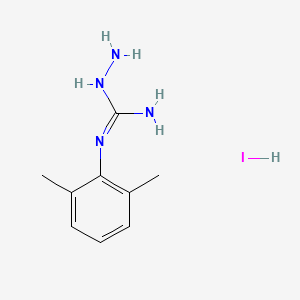
![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
